molecular formula C24H19ClO2S B14103680 7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione

7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione

Cat. No.: B14103680
M. Wt: 406.9 g/mol
InChI Key: QVXWMSSGBFIPHG-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a benzyloxy group, a chlorophenyl group, and a thione group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a suitable base.

    Chlorophenyl Substitution: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst.

    Thione Formation: The thione group can be introduced by treating the intermediate compound with a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thione group, converting it to a thiol or a hydrocarbon.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione depends on its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    7-(benzyloxy)-3-(2-chlorophenyl)-4H-chromene-4-thione: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    7-(benzyloxy)-3-(2-chlorophenyl)-6-methyl-4H-chromene-4-thione: Contains a methyl group instead of an ethyl group, potentially altering its properties.

    7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-one: Contains a carbonyl group instead of a thione group, which can significantly change its chemical behavior.

Uniqueness

The presence of the ethyl group and the thione group in 7-(benzyloxy)-3-(2-chlorophenyl)-6-ethyl-4H-chromene-4-thione makes it unique compared to its analogs

Properties

Molecular Formula

C24H19ClO2S

Molecular Weight

406.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-ethyl-7-phenylmethoxychromene-4-thione

InChI

InChI=1S/C24H19ClO2S/c1-2-17-12-19-23(13-22(17)26-14-16-8-4-3-5-9-16)27-15-20(24(19)28)18-10-6-7-11-21(18)25/h3-13,15H,2,14H2,1H3

InChI Key

QVXWMSSGBFIPHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=S)C4=CC=CC=C4Cl

Origin of Product

United States

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